21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S
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Overview
Description
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 . This compound is a derivative of rifamycin, a well-known antibiotic used in the treatment of bacterial infections. The structural modifications in this compound are designed to enhance its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves multiple steps, including acetylation, dehydrogenation, and demethoxylation reactions. The starting material is typically a rifamycin derivative, which undergoes selective acetylation at positions 21 and 23. This is followed by dehydrogenation at positions 27 and 28, and demethoxylation at position 27. The final steps involve dehydroxylation at position 12 and reduction at positions 11, 28, and 29 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in treating different bacterial infections.
Scientific Research Applications
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S has several scientific research applications, including:
Chemistry: Used as a model compound in studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential antibacterial properties and its effects on bacterial cell walls.
Medicine: Explored as a potential antibiotic for treating resistant bacterial strains.
Industry: Used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves inhibiting bacterial RNA synthesis. The compound binds to the beta subunit of bacterial RNA polymerase, preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Rifamycin B: A parent compound with similar antibacterial properties.
Rifampicin: A widely used antibiotic with a similar mechanism of action.
Rifabutin: Another derivative with enhanced activity against certain bacterial strains.
Uniqueness
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is unique due to its specific structural modifications, which enhance its pharmacological properties and efficacy. These modifications allow it to overcome some of the resistance mechanisms that bacteria have developed against other rifamycin derivatives.
Properties
CAS No. |
172097-90-4 |
---|---|
Molecular Formula |
C40H47NO12 |
Molecular Weight |
733.8 g/mol |
IUPAC Name |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E)-9,11-diacetyloxy-1-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-2,6,8,10,12-pentamethyl-1,15-dioxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C40H47NO12/c1-19(36(51-26(8)43)24(6)38(53-28(10)45)25(7)37(52-27(9)44)20(2)15-12-16-42)13-11-14-21(3)40(49)41-30-18-31(46)32-29-17-22(4)50-39(29)23(5)34(47)33(32)35(30)48/h11-20,24-25,36-38,47H,1-10H3,(H,41,49)/b13-11+,15-12+,21-14-/t19-,20+,24+,25-,36-,37+,38+/m0/s1 |
InChI Key |
VFHVFZGEHDYFSN-FHEAGCJCSA-N |
Isomeric SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)C |
Canonical SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=O)OC(=O)C)OC(=O)C)OC(=O)C)C)O)C |
Origin of Product |
United States |
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